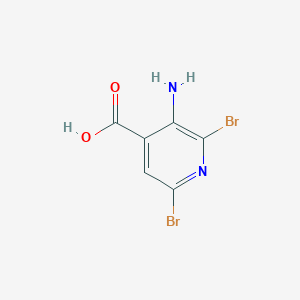

3-Amino-2,6-dibromoisonicotinic acid

Description

BenchChem offers high-quality 3-Amino-2,6-dibromoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,6-dibromoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,6-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMKIUXCDAUFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615663 | |

| Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-10-3 | |

| Record name | 3-Amino-2,6-dibromo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52834-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Amino-2,6-dibromoisonicotinic Acid

The following technical guide details the properties, synthesis, and applications of 3-Amino-2,6-dibromoisonicotinic acid , a critical scaffold in the synthesis of fused heterocyclic systems and kinase inhibitors.

CAS: 52834-10-3 | Formula: C₆H₄Br₂N₂O₂ | MW: 295.92 g/mol

Executive Summary

3-Amino-2,6-dibromoisonicotinic acid is a highly functionalized pyridine intermediate characterized by a "push-pull" electronic structure. Its core value lies in its orthogonality : it possesses two chemically distinct bromine handles (C2, C6) and an adjacent amino-acid motif (C3-NH₂, C4-COOH). This specific arrangement makes it an ideal precursor for synthesizing pyrido[3,4-d]pyrimidines (via cyclization) and naphthyridines , scaffolds frequently observed in EGFR, B-Raf, and VEGFR kinase inhibitors.

This guide addresses the physicochemical challenges of this molecule (solubility, zwitterionic character) and provides actionable protocols for its synthesis and downstream derivatization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The molecule exists as a zwitterion in neutral media, leading to high lattice energy and poor solubility in non-polar solvents.

| Property | Value / Description | Technical Note |

| Appearance | Off-white to pale yellow powder | Darkens upon exposure to light (oxidation of amine). |

| Melting Point | >260 °C (Decomposes) | High MP due to intermolecular H-bonding (dimerization of acids + zwitterion). |

| Solubility (High) | DMSO, DMF, DMAc | Preferred solvents for nucleophilic substitutions. |

| Solubility (Mod.) | Methanol, Ethanol (hot) | Protodebromination risk if heated excessively with Pd catalysts. |

| Solubility (Low) | Water, DCM, Hexanes | Requires conversion to ester for standard silica chromatography. |

| pKa (Acid) | ~2.1 (Predicted) | The electron-withdrawing bromines increase acidity compared to isonicotinic acid. |

| pKa (Base) | ~ -1.5 (Predicted) | The pyridyl nitrogen is weakly basic due to inductive withdrawal by Br. |

Structural Descriptors[2][7][8]

-

SMILES: NC1=C(C(=O)O)C=C(Br)N=C1Br[1]

-

InChI Key: SKMKIUXCDAUFPE-UHFFFAOYSA-N

Synthetic Routes (Upstream)

While nitration of 2,6-dibromoisonicotinic acid is possible, it often suffers from low yields due to ring deactivation. The authoritative route prioritizes installing the amine before the final bromination or utilizing the high reactivity of the C3 position in 3-aminoisonicotinic acid.

Protocol: Bromination of 3-Aminoisonicotinic Acid

This method leverages the electron-donating power of the C3-amino group to direct bromination to the ortho (C2) and para (C6) positions relative to the amine.

Reagents: 3-Aminoisonicotinic acid, Bromine (

-

Dissolution: Suspend 3-aminoisonicotinic acid (1.0 eq) in water (10 vol). Heat to 50°C to aid dispersion.

-

Bromination: Add Bromine (2.2 eq) dropwise over 30 minutes. The solution will turn orange/red.

-

Expert Insight: Maintain temperature <60°C to prevent decarboxylation.

-

-

Digestion: Stir at 50–60°C for 4 hours. A thick precipitate (the hydrobromide salt) will form.

-

Quench & Isolation: Cool to 0°C. Neutralize cautiously with saturated sodium acetate or

to pH ~4–5 (isoelectric point). -

Purification: Filter the solid, wash with cold water, and dry under vacuum.[2]

-

Yield Expectations: 75–85%.

-

Visual Synthesis Pathway

Caption: Synthesis via electrophilic aromatic substitution driven by the C3-amino directing group.

Reactivity & Downstream Derivatization

The utility of CAS 52834-10-3 lies in its chemoselectivity . The three functional handles react under distinct conditions.[3]

A. Regioselective Suzuki-Miyaura Coupling

When subjecting this scaffold to Pd-catalyzed cross-coupling, the two bromine atoms are not equivalent.[4]

-

C6-Bromine (Primary Site): Less sterically hindered. Reacts first.

-

C2-Bromine (Secondary Site): Flanked by the C3-amine and ring nitrogen. Reacts second or requires forcing conditions/specialized ligands (e.g., SPhos).

Recommended Conditions (C6-Selective):

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq). -

Solvent: 1,4-Dioxane/Water (4:1).

-

Temp: 80°C.

B. Heterocycle Formation (The "Hinge Binder" Strategy)

The adjacent Amino (

Workflow: Synthesis of Pyrido[3,4-d]pyrimidine

-

Activation: Convert the acid to the amide (via

then -

Cyclization: Heat 3-amino-2,6-dibromoisonicotinic acid in neat formamide at 140°C.

-

Result: Formation of 2,6-dibromopyrido[3,4-d]pyrimidin-4(3H)-one .

Reactivity Map

Caption: Chemoselective derivatization pathways. Note the C6 preference in cross-coupling.

Handling & Safety (SDS Highlights)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation, turning the solid brown over time.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52834-10-3. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki protocols cited in Section 4). [Link]

- Schlosser, M., et al. (2005). Site-selective functionalization of halopyridines. European Journal of Organic Chemistry. (Supporting the C6 vs C2 regioselectivity logic).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

An In-depth Technical Guide to the Chemical Compatibility of 3-Amino-2,6-dibromoisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the chemical compatibility of 3-Amino-2,6-dibromoisonicotinic acid, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of an amino group, two bromine atoms, and a carboxylic acid on the pyridine core presents a complex reactivity profile that necessitates a thorough understanding for its safe and effective handling and application in research and development. This document moves beyond a simple listing of compatible and incompatible substances, offering insights into the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Structural Analysis

While specific experimental data for 3-Amino-2,6-dibromoisonicotinic acid is not extensively documented in publicly available literature, we can infer its properties based on its constituent functional groups and the extensive body of knowledge on substituted pyridines.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₆H₄Br₂N₂O₂ | Based on the chemical name. |

| Molecular Weight | 295.92 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a white to off-white or pale yellow solid | Similar to related compounds like 3-amino-2,6-dibromopyridine which is a white to light yellow powder. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | The presence of the carboxylic acid and amino groups suggests some water solubility, which is likely limited by the hydrophobic bromine atoms and the aromatic ring. The zwitterionic character at its isoelectric point would also influence solubility. |

| Acidity/Basicity | Amphoteric nature. The carboxylic acid is acidic, while the pyridine nitrogen and the amino group are basic. | The pyridine nitrogen will be weakly basic due to the electron-withdrawing effects of the bromine and carboxylic acid groups. The exocyclic amino group will also exhibit basicity. |

| pKa | The carboxylic acid pKa is expected to be lower (more acidic) than isonicotinic acid due to the inductive effect of the bromine and amino groups. The pKa of the conjugate acid of the amino group and pyridine nitrogen will be influenced by the overall electronic nature of the substituted ring. | For comparison, the pKa of 3-aminoisonicotinic acid is predicted to be 2.69.[2] The additional bromine atoms in the target molecule would likely further lower the pKa of the carboxylic acid. |

Structural and Electronic Considerations:

The pyridine ring is inherently electron-deficient. The two bromine atoms at the 2 and 6 positions act as strong electron-withdrawing groups through their inductive effect, further decreasing the electron density of the ring. This has several important consequences:

-

Activation towards Nucleophilic Aromatic Substitution: The positions ortho and para to the nitrogen are activated for nucleophilic attack. The presence of good leaving groups (bromine) at these positions makes the molecule susceptible to substitution reactions.

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the ring makes electrophilic substitution reactions challenging.

-

Influence on Functional Group Reactivity: The electronic environment significantly modulates the reactivity of the amino and carboxylic acid groups.

Reactivity and Chemical Compatibility Profile

The chemical compatibility of 3-Amino-2,6-dibromoisonicotinic acid is dictated by the interplay of its three functional groups.

The Amino Group (-NH₂)

The amino group at the 3-position is a nucleophilic center. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the dibrominated pyridine ring.

-

Compatibility:

-

Acids: Will readily react with both protic and Lewis acids to form ammonium salts. This is a key incompatibility to consider.

-

Acylating and Alkylating Agents: The amino group can be acylated by acid chlorides, anhydrides, and activated esters, and alkylated by alkyl halides. These reactions may require basic conditions to neutralize the acid byproduct.

-

Oxidizing Agents: Strong oxidizing agents can potentially oxidize the amino group.

-

Diazotization: The amino group can undergo diazotization with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt, which is a versatile intermediate for further functionalization.

-

The Bromo Groups (-Br)

The two bromine atoms are excellent leaving groups, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

-

Compatibility:

-

Strong Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromine atoms, especially under forcing conditions (high temperature, strong base). The bromine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to its position relative to the ring nitrogen.

-

Organometallic Reagents: Grignard reagents and organolithiums can undergo halogen-metal exchange with the bromine atoms. This is a significant incompatibility.

-

Reducing Agents: While generally stable, the C-Br bonds can be cleaved by strong reducing agents or under catalytic hydrogenation conditions.

-

Palladium Catalysts and Coupling Reagents: Incompatible in the presence of palladium catalysts and suitable coupling partners (e.g., boronic acids, stannanes, alkynes) as this will initiate cross-coupling reactions.

-

The Carboxylic Acid Group (-COOH)

The carboxylic acid at the 4-position is an acidic functional group.

-

Compatibility:

-

Bases: Will be deprotonated by bases (e.g., hydroxides, carbonates, amines) to form the corresponding carboxylate salt.

-

Activating Agents for Amide/Ester Formation: Incompatible with reagents like thionyl chloride (SOCl₂), oxalyl chloride, and carbodiimides (e.g., DCC, EDC) which will convert it to a more reactive species for amide or ester synthesis.

-

Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol.

-

High Temperatures: The isonicotinic acid scaffold can be susceptible to decarboxylation under harsh thermal conditions.

-

Chemical Compatibility Chart

This chart provides a general guideline for the compatibility of 3-Amino-2,6-dibromoisonicotinic acid with common classes of chemicals. It is crucial to perform small-scale compatibility tests before mixing on a larger scale.

| Chemical Class | Compatibility | Rationale and Potential Hazards |

| Strong Acids (e.g., HCl, H₂SO₄) | Incompatible | Acid-base reaction with the amino group and pyridine nitrogen, leading to salt formation and potential exotherm. |

| Strong Bases (e.g., NaOH, KOH) | Incompatible | Acid-base reaction with the carboxylic acid, forming a salt. May promote nucleophilic substitution of bromine at high temperatures. |

| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Incompatible | Potential for oxidation of the amino group and the pyridine ring, leading to decomposition and hazardous reactions. |

| Strong Reducing Agents (e.g., LiAlH₄, NaBH₄) | Incompatible | Reduction of the carboxylic acid. Potential for dehalogenation. |

| Acylating Agents (e.g., Ac₂O, AcCl) | Incompatible | Acylation of the amino group. |

| Alkylating Agents (e.g., CH₃I) | Incompatible | Alkylation of the amino group and potentially the pyridine nitrogen. |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Incompatible | Halogen-metal exchange and reaction with the acidic proton of the carboxylic acid. |

| Palladium Catalysts & Coupling Reagents | Incompatible | Will initiate cross-coupling reactions at the C-Br bonds. |

| Halogens (e.g., Br₂, Cl₂) | Potentially Incompatible | The pyridine ring is deactivated towards electrophilic halogenation, but reactions at the amino group are possible.[3][4] |

| Water | Generally Compatible | Sparingly soluble. Stable under neutral pH conditions at ambient temperature. |

| Common Organic Solvents (e.g., DMSO, DMF, THF, Alcohols) | Generally Compatible | Good solubility in polar aprotic solvents. Should be stored in anhydrous solvents if subsequent reactions are sensitive to water. |

Safe Handling and Storage

Given the hazardous nature of related aminopyridine and brominated aromatic compounds, stringent safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. Work in a well-ventilated fume hood.

-

Handling: Avoid creating dust. In case of spills, avoid breathing dust and ensure the area is well-ventilated before cleanup.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2] Store away from incompatible materials such as strong acids, bases, and oxidizing agents. The compound is noted to be potentially air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Experimental Protocols: A Focus on Synthetic Utility

The trifunctional nature of 3-Amino-2,6-dibromoisonicotinic acid makes it a valuable building block in organic synthesis. Below are illustrative protocols for the selective functionalization of this molecule.

Protocol: N-Acylation of the Amino Group

This protocol demonstrates the selective protection of the amino group, which is often a necessary first step before modifying other parts of the molecule.

Workflow Diagram:

Caption: N-Acylation Workflow.

Step-by-Step Methodology:

-

Dissolve 1 equivalent of 3-Amino-2,6-dibromoisonicotinic acid in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-acetylated product.

Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. The dropwise addition at low temperature helps to control the exotherm of the reaction.

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol illustrates the selective functionalization of the C-Br bonds, a powerful method for creating C-C bonds. The bromine at the 2-position is expected to be more reactive than the one at the 6-position.

Reaction Pathway Diagram:

Caption: Suzuki Cross-Coupling Reaction.

Step-by-Step Methodology:

-

To a reaction vessel, add 1 equivalent of 3-Amino-2,6-dibromoisonicotinic acid, 1.1 equivalents of the desired arylboronic acid, and 2-3 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography or recrystallization.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst. The base is essential for the activation of the boronic acid.

Conclusion

3-Amino-2,6-dibromoisonicotinic acid is a highly versatile yet reactive molecule. Its chemical compatibility is largely dictated by the interplay of its nucleophilic amino group, its acidic carboxylic acid, and its two electrophilic C-Br centers on an electron-poor pyridine ring. A thorough understanding of these reactive sites is paramount for its successful application in drug discovery and materials science. By carefully selecting reagents and reaction conditions, researchers can harness the synthetic potential of this molecule while ensuring safe laboratory practices. Always consult the Safety Data Sheet (SDS) for related compounds and perform a thorough risk assessment before commencing any new experimental work.

References

-

U.S. Environmental Protection Agency. 3-Pyridinecarboxylic acid, 2-amino-. [Link]

-

PubChem. 3-Aminoisonicotinic acid. [Link]

-

PubChem. 3-Amino-6-bromopicolinic acid. [Link]

-

MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

-

PubChem. 3-Aminopicolinic acid. [Link]

-

ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

-

PubMed. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, Peptides and proteins. [Link]

- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

MDPI. Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. [Link]

-

ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

PubMed. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites. [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 3-Amino-2,6-dibromoisonicotinic Acid

This technical guide details the mass spectrometry (MS) characterization of 3-Amino-2,6-dibromoisonicotinic acid (CAS: 1073182-93-0). It is designed for analytical scientists and medicinal chemists requiring a robust protocol for the identification, quantification, and structural validation of this halogenated heterocyclic intermediate.

Executive Summary

3-Amino-2,6-dibromoisonicotinic acid is a critical scaffold in the synthesis of kinase inhibitors and complex pharmaceutical heterocycles. Its analysis presents unique challenges due to the competing ionization potentials of the amino (basic) and carboxylic acid (acidic) moieties, compounded by the distinct isotopic envelope of the dibromo-substitution. This guide provides a validated framework for LC-MS/MS method development, focusing on electrospray ionization (ESI) dynamics and predictive fragmentation pathways.

Chemical Identity & Physicochemical Context

Before establishing MS parameters, the physicochemical behavior of the analyte must be understood to optimize ionization.

| Property | Specification | Analytical Implication |

| Chemical Formula | C₆H₄Br₂N₂O₂ | Basis for exact mass calculation. |

| Molecular Weight | ~295.92 g/mol | Average weight for molarity calculations. |

| Monoisotopic Mass | 293.8639 Da | The target m/z for the base peak ( |

| pKa (Predicted) | Acid: ~3.5; Base: ~2.8 | Amphoteric nature requires pH control in Mobile Phase. |

| LogP | ~1.8 | Moderately polar; suitable for Reverse Phase (C18). |

Mass Spectrometry Theory: The Dibromo Isotope Signature

The most definitive MS feature of this molecule is its isotopic envelope. Unlike standard organic molecules, the presence of two bromine atoms creates a triplet signal pattern that serves as an instant spectral fingerprint.

Isotopic Abundance Ratios

Bromine exists as

-

M (294): Contains

(Relative Intensity: ~50%)[3] -

M+2 (296): Contains

(Relative Intensity: ~100% - Base Peak) -

M+4 (298): Contains

(Relative Intensity: ~50%)[2][3]

Critical QC Check: If your MS spectrum does not show this 1:2:1 triplet separated by 2 Da, the analyte is not a dibromo species.

Analytical Method Development

This protocol utilizes LC-ESI-MS/MS in Positive Ion Mode. While Negative mode is possible (due to the carboxylic acid), Positive mode is preferred for trace analysis due to better ionization efficiency of the pyridine amine under acidic conditions.

Sample Preparation[4][5]

-

Solvent: Dissolve standard in DMSO (stock), then dilute with 50:50 Methanol:Water .

-

Concentration: Final working concentration 1 µg/mL.

-

Filtration: 0.2 µm PTFE filter (prevent clogging from undissolved particulates).

Liquid Chromatography (LC) Conditions

A standard C18 reverse-phase gradient is recommended.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7 µm | High resolution for polar aromatics. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the amine ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |

| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI source desolvation. |

| Column Temp | 40°C | Improves peak shape and reduces backpressure. |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Loading/Equilibration |

| 1.0 | 5% | Hold for polar impurities |

| 6.0 | 95% | Elution of main peak |

| 7.5 | 95% | Wash |

| 7.6 | 5% | Re-equilibration |

MS Source Parameters (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V (Optimize to prevent in-source fragmentation)

-

Desolvation Temp: 350°C

-

Gas Flow: 600 L/hr[4]

Fragmentation Mechanics & Pathway Analysis

Understanding the fragmentation is essential for confirming the structure (e.g., differentiating isomers). The following diagram illustrates the predictive dissociation pathway for 3-Amino-2,6-dibromoisonicotinic acid (

Primary Mechanisms:

-

Decarboxylation: Loss of

(44 Da) is the primary pathway for isonicotinic acid derivatives. -

Dehydration: Loss of

(18 Da) from the carboxylic acid (less common than -

Dehalogenation: Sequential loss of Bromine radicals (

, 79/81 Da) or -

Ring Cleavage: Loss of

(27 Da) characteristic of pyridine rings.

Visualization of Fragmentation Pathway

Figure 1: Predictive fragmentation tree for 3-Amino-2,6-dibromoisonicotinic acid in ESI+ mode. The green node represents the most stable primary fragment.

Self-Validating Quality Control Protocol

To ensure data integrity (Trustworthiness), every experimental run must include these checkpoints:

-

The "Triplet" Test: Zoom into the parent ion (

294-298). If the 1:2:1 ratio is distorted, check for detector saturation or co-eluting interferences. -

Retention Time Lock: The dibromo substitution increases lipophilicity compared to non-brominated analogs. Expect RT to be significantly later than 3-aminoisonicotinic acid.

-

Carryover Check: Brominated compounds are "sticky" on C18 columns. Run a blank solvent injection immediately after high-concentration samples.

References

-

Sigma-Aldrich. 3-Amino-2,6-dibromoisonicotinic acid Product Specification & CAS 1073182-93-0. Link

-

Doc Brown's Chemistry. Mass Spectrometry - Fragmentation Patterns of Brominated Compounds (Isotope Ratios). Link

-

Chemistry LibreTexts. Mass Spectrometry: Fragmentation of Carboxylic Acids and Amines. Link

-

MDPI (Molecules). Profiling of Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. (Context for amino acid ionization settings). Link

-

ChemGuide. Mass Spectra - The M+2 Peak (Bromine/Chlorine Isotopes). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 3-Amino-2,6-dibromoisonicotinic Acid as a Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of medicinal chemistry. Within this class, highly functionalized pyridine derivatives serve as powerful starting materials for the construction of complex molecular architectures.

3-Amino-2,6-dibromoisonicotinic acid is a prime example of such a versatile building block. Its structure is densely packed with orthogonal chemical handles:

-

A pyridine core for foundational structure-activity relationships (SAR).

-

A carboxylic acid at the 4-position, ideal for amide bond formation to explore R-groups and improve pharmacokinetic properties.

-

A nucleophilic amino group at the 3-position, providing a vector for further derivatization or construction of fused ring systems.

-

Two bromine atoms at the 2- and 6-positions, which are superb anchor points for transition metal-catalyzed cross-coupling reactions, enabling the introduction of tremendous molecular diversity.

This unique combination allows for a modular and systematic approach to drug design. Researchers can leverage this scaffold to rapidly generate libraries of novel compounds, accelerating the hit-to-lead optimization process. This application note provides a comprehensive guide to the reactivity, synthetic applications, and detailed experimental protocols for utilizing 3-amino-2,6-dibromoisonicotinic acid in medicinal chemistry programs.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are paramount for reproducible and safe experimentation. The properties of the title compound are detailed below.

| Property | Value | Source |

| IUPAC Name | 3-Amino-2,6-dibromoisonicotinic acid | - |

| Molecular Formula | C₆H₄Br₂N₂O₂ | - |

| Molecular Weight | 295.92 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | >300 °C (Predicted for related acids) | [1] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | - |

Note: As a specific CAS number is not available for the title compound, some data is extrapolated from closely related structures like 3-aminoisonicotinic acid[1][2][3] and substituted bromopyridines. Experimental verification is recommended.

Safety and Handling: Based on analogous structures, 3-amino-2,6-dibromoisonicotinic acid should be handled with care.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

-

Handling: Use in a well-ventilated fume hood. Avoid generating dust. Store in a cool, dry place, sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

Core Reactivity and Synthetic Strategy

The power of 3-amino-2,6-dibromoisonicotinic acid lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity in a controlled manner.

-

C2 and C6-Bromine Atoms: These are the primary sites for diversification via palladium-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring makes these positions highly susceptible to oxidative addition into the Pd(0) catalytic cycle.[4] This allows for the strategic introduction of a vast range of aryl, heteroaryl, and alkyl groups.

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters. This is the workhorse reaction for building biaryl and hetero-biaryl systems, crucial for probing hydrophobic pockets in enzyme active sites.[5][6][7]

-

Buchwald-Hartwig Amination: Forms C-N bonds with various amines, introducing key hydrogen bond donors and basic centers to modulate solubility and target engagement.

-

-

C4-Carboxylic Acid: This group is a versatile handle for improving drug-like properties.

-

C3-Amino Group: The nucleophilic amino group can be acylated or alkylated. More strategically, it can serve as a key component in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-b]pyridines, which have their own rich biological activity profiles.[9]

Applications in Drug Discovery Programs

Derivatives of this scaffold are relevant to multiple therapeutic areas. The ability to systematically modify the C2, C3, C4, and C6 positions allows for the fine-tuning of activity against specific biological targets.

-

Antitubercular Agents: The isonicotinic acid core is famously represented by the frontline anti-tuberculosis drug Isoniazid.[10] More advanced 2,6-disubstituted pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. By introducing lipophilic aryl groups at the C6-position and varied functionality via the amide linkage, novel compounds targeting mycobacterial cell wall synthesis or essential enzymes can be developed.

-

Enzyme Inhibitors: Pyridine carboxylic acids are privileged fragments for designing inhibitors of various enzymes. The ability to project vectors from the C2 and C6 positions allows for precise interaction with specific amino acid residues in an enzyme's active site. This makes the scaffold ideal for developing inhibitors for targets like kinases, dihydroorotate dehydrogenase (DHODH), and glycogen synthase kinase 3 (GSK-3).

-

Antimicrobial Agents: Many heterocyclic compounds containing substituted pyridine rings exhibit broad-spectrum antibacterial and antifungal activity. The introduction of different substituents allows for the modulation of key properties like lipophilicity, which is often correlated with antimicrobial potency.

Field-Proven Experimental Protocols

The following protocols provide robust, step-by-step methods for key transformations. They are designed to be self-validating, with clear endpoints and purification strategies.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position

Causality: The C6 position of the pyridine ring is often more sterically accessible and electronically favorable for initial cross-coupling compared to the C2 position, which is flanked by the C3-amino group. This protocol leverages that inherent selectivity. We use Pd(PPh₃)₄ as a robust, commercially available catalyst and K₃PO₄ as a base effective in polar aprotic/aqueous solvent mixtures.

Methodology:

-

Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add 3-amino-2,6-dibromoisonicotinic acid (1.0 mmol, 296 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (1.5 mL) via syringe. The mixture will be a suspension.

-

Degassing: Bubble argon through the stirred suspension for 15 minutes to thoroughly degas the solvent mixture.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Adjust the pH of the aqueous layer to ~4 with 1M HCl. The product, now being a carboxylic acid, may require careful pH adjustment for optimal extraction.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate with 1% acetic acid) to yield the C6-arylated product.

Protocol 2: HATU-Mediated Amide Bond Formation

Causality: HATU is a highly efficient coupling reagent that works by forming a reactive OAt-active ester with the carboxylic acid.[8][11] This intermediate reacts cleanly with the amine nucleophile. DIPEA is used as a non-nucleophilic base to facilitate the initial activation and neutralize the resulting acid. DMF is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point.

Methodology:

-

Reagent Preparation: To a clean, dry round-bottom flask, add the C6-substituted-3-amino-2-bromoisonicotinic acid from Protocol 1 (1.0 mmol).

-

Dissolution: Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (5 mL).

-

Activation: Add HATU (1.1 mmol, 418 mg) and N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL). Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[12]

-

Amine Addition: Add the desired primary or secondary amine (1.2 mmol) to the activated ester solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-6 hours. For less reactive or sterically hindered amines, the reaction may be gently heated to 40-50 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and 1M aqueous HCl (20 mL).

-

Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final amide.

Conclusion

3-Amino-2,6-dibromoisonicotinic acid is a high-value, strategically functionalized building block for medicinal chemistry. Its orthogonal reactive sites—the cross-coupling-ready bromine atoms, the versatile carboxylic acid, and the nucleophilic amino group—provide an exceptional platform for the rapid and systematic synthesis of diverse compound libraries. The robust protocols detailed herein enable researchers to efficiently leverage this scaffold in their drug discovery efforts, paving the way for the development of novel therapeutics across a spectrum of diseases.

References

-

PubChem. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). 3-Pyridinecarboxylic acid, 2-amino- - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

-

Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 16-19. Retrieved from [Link]

-

Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

Sources

- 1. 3-Aminoisonicotinic acid | 7579-20-6 [chemicalbook.com]

- 2. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminoisonicotinic acid [webbook.nist.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. reddit.com [reddit.com]

The Synthetic Chemist's Guide to 3-Amino-2,6-dibromoisonicotinic Acid: A Versatile Scaffold for Complex Molecule Synthesis

Abstract

This comprehensive guide details the strategic utility of 3-amino-2,6-dibromoisonicotinic acid as a pivotal intermediate for researchers, medicinal chemists, and professionals in drug development. This molecule is a highly functionalized pyridine scaffold, offering four distinct points for chemical modification: two reactive bromine atoms poised for cross-coupling, a nucleophilic amino group, and a versatile carboxylic acid. We present a plausible synthetic pathway, detailed application protocols for cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, and strategies for further functionalization. The causality behind experimental choices is explained, providing a framework for rational design and troubleshooting.

Introduction: A Multifunctional Building Block

In the landscape of modern synthetic chemistry, the demand for densely functionalized heterocyclic scaffolds is insatiable. These core structures are instrumental in the construction of complex molecular architectures that define the frontier of medicinal chemistry and materials science. 3-Amino-2,6-dibromoisonicotinic acid (also known as 3-amino-2,6-dibromopyridine-4-carboxylic acid) emerges as a particularly valuable, albeit specialized, synthetic intermediate. Its strategic arrangement of reactive sites allows for a programmed and selective diversification, enabling the rapid generation of compound libraries from a single, versatile core.

The power of this intermediate lies in its orthogonal reactivity:

-

C2 and C6 Bromines: These positions are ideal substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, or vinyl substituents. The differential reactivity often allows for selective mono- or di-substitution.

-

C3 Amino Group: This nucleophilic center can be readily acylated, sulfonated, or alkylated, providing a vector for tuning physicochemical properties or for introducing pharmacophoric elements.

-

C4 Carboxylic Acid: This functional group is a handle for esterification or amidation, enabling conjugation to other molecules, modification of solubility, or interaction with biological targets.

This guide provides the technical insights and actionable protocols required to harness the full synthetic potential of this powerful building block.

Table 1: Physicochemical Properties of 3-Amino-2,6-dibromoisonicotinic Acid

| Property | Value |

| IUPAC Name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid |

| Molecular Formula | C₆H₄Br₂N₂O₂ |

| Molecular Weight | 295.92 g/mol |

| Canonical SMILES | C1=C(C(=C(N=C1Br)N)C(=O)O)Br |

| Appearance | (Predicted) Off-white to yellow solid |

| Solubility | Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in others |

(Note: As this is a specialized intermediate, some properties are predicted based on its structure.)

Proposed Synthesis of the Intermediate

While not widely cataloged, a robust synthesis of 3-amino-2,6-dibromoisonicotinic acid can be logically devised from the commercially available precursor, 3-aminoisonicotinic acid[1]. The synthesis relies on a classic electrophilic aromatic substitution reaction.

Reaction Scheme:

Caption: Proposed synthesis of the title compound via electrophilic bromination.

Protocol 2.1: Synthesis via Direct Bromination

Rationale: The powerful electron-donating and ortho-, para-directing amino group at the C3 position activates the pyridine ring towards electrophilic substitution. The C2 and C6 positions are sterically accessible and electronically favored for bromination. The carboxylic acid group is a deactivating meta-director, which further reinforces the regioselectivity at the C2 and C6 positions relative to the amino group.

Materials:

-

3-Aminoisonicotinic acid (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Concentrated Sulfuric Acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of 3-aminoisonicotinic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is the crude product. Collect it by vacuum filtration.

-

Wash the solid sequentially with cold water, a saturated solution of sodium bicarbonate, and finally with cold water again until the filtrate is neutral.

-

Dry the solid under high vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield 3-amino-2,6-dibromoisonicotinic acid.

Application in Palladium-Catalyzed Cross-Coupling

The twin bromine atoms at the C2 and C6 positions are prime handles for building molecular complexity through cross-coupling chemistry. By carefully selecting catalysts and conditions, chemists can achieve either selective mono-substitution or exhaustive di-substitution. The protocols below are based on well-established procedures for the analogous substrate, 2,6-dibromopyridine, and are expected to be highly effective[2][3].

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[2] Controlling the stoichiometry of the boronic acid is key to achieving selectivity.

Caption: Workflow for selective mono- and di-arylation via Suzuki coupling.

Protocol 3.1.1: Selective Mono-Arylation

Causality: Using a slight excess (1.0-1.2 equivalents) of the boronic acid reagent favors the reaction at a single bromine site. The electronic deactivation caused by the first introduced aryl group, along with steric hindrance, kinetically disfavors the second coupling event under these conditions.

Materials:

-

3-Amino-2,6-dibromoisonicotinic acid (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Schlenk flask or microwave vial

Procedure:

-

To a Schlenk flask, add 3-amino-2,6-dibromoisonicotinic acid (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Table 2: Representative Yields for Suzuki Coupling of Dibromopyridines

| Boronic Acid | Product Type | Typical Yield (%) |

| Phenylboronic acid (1.1 eq) | Mono-arylated | 70-85% |

| Phenylboronic acid (2.5 eq) | Di-arylated | >90% |

| 4-Methoxyphenylboronic acid (1.1 eq) | Mono-arylated | 75-90% |

| 3-Pyridylboronic acid (2.5 eq) | Di-arylated | 80-95% |

| (Yields are based on literature for 2,6-dibromopyridine and serve as a predictive guide)[2][4] |

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone for synthesizing arylamines, providing access to a diverse range of secondary and tertiary amines that are prevalent in pharmaceuticals.[5][6][7]

Caption: Workflow for selective mono- and di-amination via Buchwald-Hartwig coupling.

Protocol 3.2.1: Di-amination with a Primary Amine

Causality: To drive the reaction to completion and substitute both bromine atoms, an excess of the amine coupling partner is used along with a strong, non-nucleophilic base like sodium tert-butoxide. A specialized phosphine ligand (e.g., Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[8]

Materials:

-

3-Amino-2,6-dibromoisonicotinic acid (1.0 eq)

-

Aniline (2.5 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.08 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Anhydrous, degassed Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu (3.0 eq) to an oven-dried Schlenk flask.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.08 eq) in toluene to pre-form the catalyst.

-

To the Schlenk flask, add 3-amino-2,6-dibromoisonicotinic acid (1.0 eq).

-

Add the pre-formed catalyst solution, followed by the aniline (2.5 eq) and additional toluene.

-

Seal the flask and heat to 110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Cool the reaction, quench by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the di-aminated product.

Orthogonal Functionalization Strategies

Beyond cross-coupling, the amino and carboxylic acid groups offer avenues for diversification.

Sources

- 1. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of 3-Amino-2,6-dibromoisonicotinic Acid

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

3-Amino-2,6-dibromoisonicotinic acid is a highly functionalized pyridine derivative that serves as a powerful building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two chemically distinct bromine atoms, a nucleophilic amino group, and a carboxylic acid—offers multiple handles for sequential and site-selective modification. This allows for the construction of complex, three-dimensional molecular architectures from a readily accessible core. The strategic manipulation of the C2 and C6 bromine atoms, primarily through palladium-catalyzed cross-coupling reactions, is key to unlocking the synthetic potential of this scaffold.

This guide provides an in-depth analysis of the reaction conditions for the two most critical transformations involving this scaffold: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the critical aspect of regioselectivity, which is governed by the electronic and steric environment of the pyridine ring.

Foundational Strategy: The Importance of Protecting Groups

Before attempting cross-coupling reactions, it is crucial to consider the reactivity of the endocyclic amino group and the carboxylic acid. The free amine (-NH₂) can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity. The carboxylic acid (-COOH) is acidic and will react with the basic conditions required for most cross-coupling reactions, which can affect solubility and reactivity.

Therefore, a robust synthetic strategy begins with the protection of these functional groups. The carboxylic acid is typically converted to a methyl or ethyl ester, which is stable under most cross-coupling conditions and can be readily hydrolyzed post-functionalization. The amino group can also be protected, for example with a tert-butoxycarbonyl (Boc) group, although modern catalyst systems often show high tolerance for free amino groups on heteroaromatic rings.[1]

Caption: General workflow for functionalizing the scaffold.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2][3] For 3-amino-2,6-dibromoisonicotinic acid (or its ester), this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkenyl substituents.

Mechanistic Rationale and Regioselectivity

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

A critical consideration for 2,6-dihalopyridines is regioselectivity . While the two bromine atoms are electronically similar, the presence of the amino group at the C3 position introduces significant steric hindrance around the C2-Br bond. Consequently, the first Suzuki-Miyaura coupling is expected to occur preferentially at the less sterically encumbered C6 position.[4] Achieving mono-substitution at C6 allows for subsequent, different functionalization at the C2 position, leading to diverse, unsymmetrically substituted pyridines.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol for C6-Selective Mono-Arylation

This protocol provides a robust starting point for the selective coupling at the C6 position of the methyl ester of the title compound.

Materials:

-

Methyl 3-amino-2,6-dibromoisonicotinate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask, add methyl 3-amino-2,6-dibromoisonicotinate, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Causality:

-

Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is effective for a wide range of substrates.[5]

-

Base: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step. An aqueous system is often beneficial for dissolving the base and accelerating the reaction.[5][6]

-

Solvent: A dioxane/water mixture provides a good medium for dissolving both the organic starting materials and the inorganic base.[5] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | General, robust, good for electron-neutral/rich boronic acids.[5] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent for sterically hindered or electron-deficient partners. |

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | RT - 80 | High activity, allows for lower reaction temperatures. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[7] This reaction is invaluable for installing primary or secondary amine functionalities at the C6 or C2 positions of the pyridine core.

Mechanistic Considerations and Catalyst Selection

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[8] A significant challenge for substrates like 3-amino-2,6-dibromoisonicotinate is potential catalyst inhibition by the pyridine nitrogen and the C3-amino group.[1]

To overcome this, specialized catalyst systems employing bulky, electron-rich phosphine ligands are required. Ligands such as RuPhos and BrettPhos have proven exceptionally effective for coupling amines to electron-deficient and sterically hindered heteroaryl halides.[1][9] The choice of base is also critical; while strong bases like NaOt-Bu are common, hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous as they may form protective aggregates with the free amino group on the substrate, preventing catalyst inhibition.[9]

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Amino-2,6-dibromoisonicotinic Acid

Welcome to the technical support center for the synthesis of 3-Amino-2,6-dibromoisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this key chemical intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may face in the lab.

Proposed Synthetic Pathway

The synthesis of 3-Amino-2,6-dibromoisonicotinic acid can be approached through several routes. A common and logical pathway involves the initial halogenation of a commercially available starting material, followed by functional group manipulations. Below is a proposed synthetic workflow, which will form the basis for our troubleshooting guide.

Caption: Proposed synthetic workflow for 3-Amino-2,6-dibromoisonicotinic acid.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: Bromination of Isonicotinic Acid

The introduction of two bromine atoms onto the isonicotinic acid ring is a critical first step. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen directs halogenation to the 2 and 6 positions.

Q1: I am observing low to no conversion of my starting material to the desired 2,6-dibromoisonicotinic acid. What could be the cause?

A1: Low conversion in electrophilic aromatic substitution reactions like bromination can stem from several factors:

-

Insufficiently Activating Conditions: The pyridine ring is electron-deficient and can be difficult to halogenate. Ensure your brominating agent (e.g., Br₂) is used with a suitable Lewis acid catalyst or under forcing conditions (high temperature).

-

Reagent Purity: The purity of your brominating agent and any catalysts is crucial. Old or improperly stored reagents can lead to diminished reactivity.

-

Reaction Temperature and Time: These reactions can be slow. You may need to increase the reaction temperature or extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My reaction is producing a mixture of mono-brominated and the desired di-brominated products. How can I improve the selectivity for the di-brominated product?

A2: The formation of mono-brominated species is a common issue. To favor di-substitution:

-

Stoichiometry of the Brominating Agent: Increase the molar equivalents of the brominating agent. A stoichiometric amount might favor mono-bromination, so using an excess (e.g., 2.2 to 2.5 equivalents) can drive the reaction towards the di-brominated product.

-

Reaction Conditions: More forcing conditions, such as higher temperatures, can also promote the second bromination.

-

Stepwise Bromination: While less efficient, you could consider isolating the mono-brominated intermediate and subjecting it to a second bromination step under more vigorous conditions.

Q3: I am having difficulty purifying the 2,6-dibromoisonicotinic acid from the reaction mixture. What purification strategies do you recommend?

A3: Purification of polar, acidic compounds can be challenging.

-

Recrystallization: This is often the most effective method for purifying solid organic acids. Experiment with different solvent systems. A polar protic solvent like ethanol or a mixture of solvents such as ethanol/water or dioxane/water could be effective.

-

Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration.

-

Column Chromatography: While possible, chromatography on silica gel can be difficult for highly polar acids. If you must use this method, consider using a mobile phase containing a small amount of acetic or formic acid to suppress deprotonation and reduce tailing.

Step 2: Nitration of 2,6-Dibromoisonicotinic Acid

The introduction of a nitro group at the 3-position is achieved through electrophilic nitration. The existing substituents will direct the incoming nitro group.

Q1: My nitration reaction is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

A1: Incomplete nitration is a common issue.

-

Nitrating Agent Strength: Ensure you are using a sufficiently strong nitrating agent. A standard mixture of concentrated sulfuric acid and nitric acid is typically effective. For less reactive substrates, fuming nitric acid or the use of oleum may be necessary.

-

Temperature Control: Nitration reactions are highly exothermic. While cooling is necessary for safety and to control side reactions, a temperature that is too low can significantly slow down the reaction rate. A carefully controlled temperature increase may be required.

-

Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC until the starting material is no longer visible.

Q2: I am observing the formation of byproducts or decomposition of my material during nitration. What is causing this, and how can I prevent it?

A2: Decomposition is a risk in nitration due to the harsh, oxidative conditions.

-

Temperature Control: This is the most critical parameter. Runaway reactions can occur if the temperature is not strictly controlled, leading to decomposition. Use an ice bath to maintain the recommended temperature, especially during the addition of reagents.

-

Rate of Addition: Add the nitrating agent slowly to the substrate solution to manage the exotherm.

-

Purity of Starting Material: Impurities in the 2,6-dibromoisonicotinic acid can lead to side reactions and decomposition. Ensure your starting material is of high purity.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine.

Q1: The reduction of the nitro group is not going to completion. What are the best methods for this transformation?

A1: Several methods can be employed for nitro group reduction. If one is not working, consider the following:

-

Catalytic Hydrogenation: This is a clean and efficient method. Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere are commonly used. Ensure your catalyst is active and not poisoned. The solvent choice (e.g., ethanol, methanol, ethyl acetate) can also influence the reaction rate.

-

Metal/Acid Reduction: A classic method is the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust but can require a more involved workup to remove metal salts.

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Q2: I am seeing byproducts in my final product after reduction. What are these, and how can I avoid them?

A2: Incomplete reduction can lead to intermediates like nitroso and hydroxylamine species, which can couple to form azoxy and azo compounds.

-

Ensure Complete Reaction: Monitor the reaction closely by TLC or LC-MS to ensure all the starting material and any intermediates are fully converted to the desired amine.

-

Optimize Reaction Conditions: Adjusting the amount of reducing agent, catalyst loading, hydrogen pressure (for catalytic hydrogenation), or reaction time can help minimize byproduct formation.

Q3: How do I effectively purify the final 3-Amino-2,6-dibromoisonicotinic acid?

A3: The final product is an amino acid, which is amphoteric and can be challenging to purify.

-

Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution of your crude product. The product will be least soluble at its isoelectric point, causing it to precipitate out of the solution. This is a very effective purification technique for amino acids.

-

Recrystallization: As with the intermediates, recrystallization from a suitable solvent system can be effective.

-

Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed, taking advantage of the acidic and basic functional groups.

Troubleshooting Workflow: Low Yield in Nitro Group Reduction

Caption: Decision tree for troubleshooting low yield in the reduction step.

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques for monitoring these reactions?

A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For more quantitative analysis and to identify intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the intermediates and the final product.

Q: The intermediates have poor solubility in common organic solvents. How can I address this?

A: The carboxylic acid group contributes to poor solubility in non-polar organic solvents. For reactions, consider using more polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or polar protic solvents if they are compatible with the reaction conditions. For purification, techniques like recrystallization from polar solvents or acid-base extractions are often more suitable than chromatography.

Q: What are the critical safety precautions for this synthesis?

A: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic; handle with extreme care. Nitration reactions are highly exothermic and can be explosive if not controlled properly; strict temperature control is essential. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts; ensure a properly set-up and inert atmosphere.

Data Summary Table

| Step | Reaction | Key Reagents | Typical Solvent | Temperature | Key Considerations |

| 1 | Bromination | Br₂, Lewis Acid (e.g., FeBr₃) or Oleum | H₂SO₄ or neat | 80-120°C | Control stoichiometry to favor di-substitution. |

| 2 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0-25°C | Strict temperature control is crucial for safety and yield. |

| 3 | Reduction | Pd/C, H₂ or Sn, HCl | Ethanol, Methanol or aq. HCl | Room Temp - Reflux | Ensure complete conversion to avoid byproduct formation. |

Experimental Protocols

The following are generalized protocols. You may need to adapt them based on your specific laboratory conditions and scale.

Protocol 1: General Procedure for Bromination

-

To a stirred solution of isonicotinic acid in a suitable solvent (e.g., oleum), carefully add the brominating agent (e.g., liquid bromine) dropwise at a controlled temperature.

-

Heat the reaction mixture to the desired temperature and maintain for the required time, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization or another suitable method.

Protocol 2: General Procedure for Nitration

-

Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

To this cold nitrating mixture, add the 2,6-dibromoisonicotinic acid portion-wise, ensuring the temperature does not exceed the set limit.

-

Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC/LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.

-

Wash the solid with cold water until the washings are neutral, and then dry.

Protocol 3: General Procedure for Nitro Group Reduction (Catalytic Hydrogenation)

-

In a hydrogenation vessel, dissolve or suspend the 2,6-dibromo-3-nitroisonicotinic acid in a suitable solvent (e.g., ethanol).

-

Carefully add the Pd/C catalyst.

-

Seal the vessel, evacuate, and backfill with nitrogen several times, then introduce hydrogen gas (at the desired pressure, e.g., 1-3 atm or in a Parr shaker).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases or the reaction is complete by TLC/LC-MS.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product, for example, by isoelectric precipitation.

References

A curated list of resources that provide foundational knowledge for the reactions discussed in this guide.

-

Sandmeyer Reaction: A versatile method for synthesizing aryl halides from aryl diazonium salts, which is a related transformation for introducing halogens onto aromatic rings.[1][2]

-

Amination of Dihalopyridines: Provides insights into the direct introduction of amino groups onto pyridine rings, which can be an alternative synthetic route.[3][4]

-

Synthesis of 2,6-dichloroisonicotinic acid: A related synthesis that can inform the halogenation and purification steps.[5][6]

-

Purification of Amino Acids: General principles for the purification of amino acids, including recrystallization and isoelectric precipitation.[7][8]

- General Organic Synthesis Techniques: For detailed information on the reaction mechanisms and experimental setups.